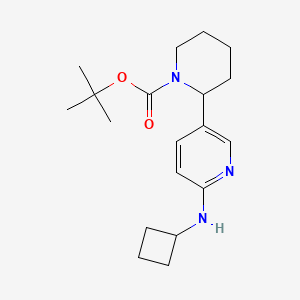
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a fluorobenzyl group attached to a triazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride to introduce the fluorobenzyl group.
In the final step, the triazole derivative is reacted with piperazine under basic conditions to form the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of microwave-assisted synthesis can further enhance the efficiency of the process by reducing reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
Uniqueness
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the presence of both the fluorobenzyl and triazole groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The triazole ring, in particular, offers additional sites for interaction with biological targets, enhancing the compound’s potential for therapeutic applications.
Eigenschaften
Molekularformel |
C14H18FN5 |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
1-[[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C14H18FN5/c15-13-4-2-1-3-12(13)9-20-11-17-18-14(20)10-19-7-5-16-6-8-19/h1-4,11,16H,5-10H2 |
InChI-Schlüssel |
QYFWHNXAWMGBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


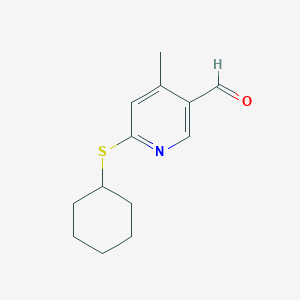
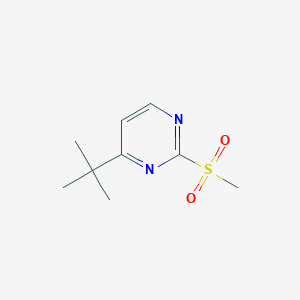
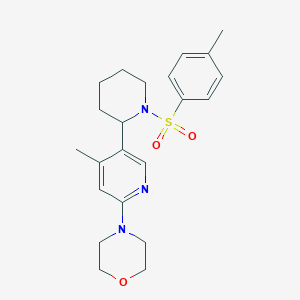
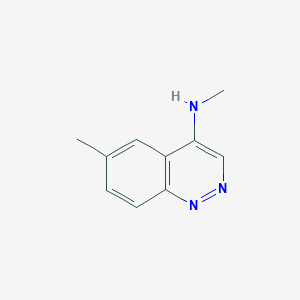



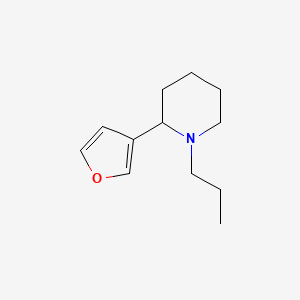
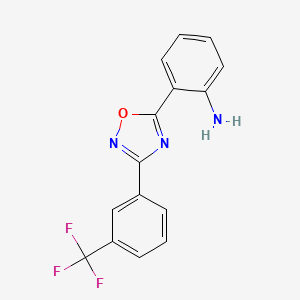
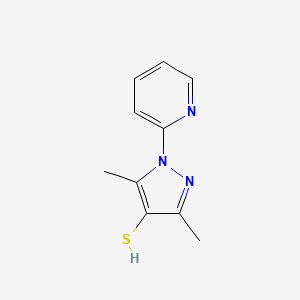
![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)

